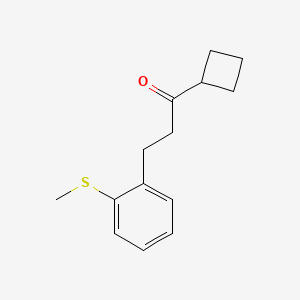

Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclobutyl-3-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18OS/c1-16-14-8-3-2-5-12(14)9-10-13(15)11-6-4-7-11/h2-3,5,8,11H,4,6-7,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRGYLWCMORASV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644354 | |

| Record name | 1-Cyclobutyl-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-69-3 | |

| Record name | 1-Cyclobutyl-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone

An In-Depth Technical Guide to the Synthesis of Cyclobutyl 2-(2-thiomethylphenyl)ethyl Ketone

Abstract

This technical guide provides a comprehensive, in-depth methodology for the synthesis of this compound, a novel chemical entity with potential applications as a structural motif in medicinal chemistry and materials science. The presence of a cyclobutyl ring, a recognized bioisostere, and a functionalized thioanisole moiety makes this ketone a valuable building block for creating complex molecular architectures.[1][2] This document moves beyond a simple recitation of steps to elucidate the causal reasoning behind the chosen synthetic strategy, emphasizing process control, reaction mechanisms, and potential optimization pathways. We present a robust, multi-step synthetic route beginning from commercially available precursors, detailing each experimental protocol with the precision required for reproducible, high-yield outcomes. The guide is structured to serve as a practical laboratory resource, complete with quantitative data tables, troubleshooting advice, and detailed workflow diagrams to ensure scientific integrity and successful execution.

Strategic Overview: Retrosynthetic Analysis and Route Selection

The Target Molecule: Structural Rationale

The target molecule, this compound, incorporates three key structural features:

-

Cyclobutyl Ketone: This strained four-membered ring can impart unique conformational constraints and metabolic stability in drug candidates.[1]

-

Thioether Linkage: The methylthio group (-SMe) is a versatile functional handle that can be oxidized or participate in further cross-coupling reactions.

-

Ethyl Spacer: The two-carbon linker provides flexibility and specific spatial orientation between the phenyl ring and the carbonyl group.

A successful synthesis must precisely assemble these components while controlling regioselectivity, particularly concerning the ortho-substitution on the phenyl ring.

Retrosynthetic Approach

A logical retrosynthetic analysis of the target ketone suggests a primary disconnection at the C-C bond alpha to the carbonyl, formed via the addition of a nucleophilic cyclobutyl group to an electrophilic two-carbon synthon attached to the 2-thiomethylphenyl scaffold. This leads to a convergent strategy hinging on the synthesis of a key aldehyde intermediate.

}

Retrosynthetic pathway for the target molecule.

This Grignard-based approach was selected for its reliability, high functional group tolerance, and the commercial availability of the primary starting materials. Alternative routes, such as Friedel-Crafts acylation, were considered less favorable due to potential challenges in controlling the regioselectivity on the thioanisole ring.[3][4]

Part I: Synthesis of the Aldehyde Precursor

This section details the three-step sequence to synthesize the key intermediate, 2-(2-thiomethylphenyl)acetaldehyde, from 2-methylthiobenzaldehyde.

Workflow for Aldehyde Synthesis

}

Workflow for the synthesis of the aldehyde precursor.

Step 1: Wittig Olefination of 2-Methylthiobenzaldehyde

Causality: The Wittig reaction is the method of choice for converting an aldehyde into a terminal alkene without risk of isomerization.[5][6] It operates under mild conditions, which is crucial for preventing unwanted side reactions involving the thioether group. The ylide is generated in situ from methyltriphenylphosphonium bromide using a strong, non-nucleophilic base like n-butyllithium.[7][8]

Experimental Protocol:

-

Apparatus: Assemble a flame-dried, three-necked 500 mL round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet.

-

Ylide Formation: Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF, 150 mL). Cool the suspension to 0 °C in an ice-water bath.

-

Add n-butyllithium (1.6 M in hexanes, 1.05 eq) dropwise via syringe over 20 minutes, maintaining the internal temperature below 5 °C. The solution will turn a characteristic deep yellow-orange color, indicating ylide formation. Stir for an additional 30 minutes at 0 °C.

-

Aldehyde Addition: Dissolve 2-methylthiobenzaldehyde (1.0 eq) in anhydrous THF (50 mL) and add it to the addition funnel. Add the aldehyde solution dropwise to the ylide suspension over 30 minutes at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by TLC (Thin Layer Chromatography).

-

Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl, 100 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter and concentrate the solvent in vacuo. The crude product, containing triphenylphosphine oxide, is purified by flash column chromatography (silica gel, eluting with hexanes) to yield 2-(methylthio)styrene as a clear oil.

Step 2: Anti-Markovnikov Hydroboration-Oxidation

Causality: To convert the terminal alkene into the desired primary alcohol, an anti-Markovnikov hydration is required. The hydroboration-oxidation sequence is the premier method for achieving this regioselectivity. Borane (BH₃) adds to the less sterically hindered carbon of the double bond, followed by oxidative workup with hydrogen peroxide and base to replace the boron with a hydroxyl group.

Experimental Protocol:

-

Apparatus: Use a flame-dried, nitrogen-flushed 500 mL round-bottom flask with a magnetic stirrer.

-

Hydroboration: Dissolve 2-(methylthio)styrene (1.0 eq) in anhydrous THF (100 mL). Cool the solution to 0 °C.

-

Add borane-THF complex (1.0 M solution in THF, 1.1 eq) dropwise over 30 minutes.

-

After addition, remove the ice bath and stir the reaction at room temperature for 3 hours.

-

Oxidation: Cool the reaction back to 0 °C. Slowly and carefully add water (10 mL), followed by 3 M aqueous sodium hydroxide (NaOH, 1.2 eq), and then 30% hydrogen peroxide (H₂O₂, 1.2 eq) dropwise, ensuring the internal temperature does not exceed 20 °C.

-

Stir vigorously at room temperature for 2 hours.

-

Workup: Dilute the mixture with water (100 mL) and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter and concentrate in vacuo. Purify the crude oil by flash column chromatography (silica gel, 20% ethyl acetate in hexanes) to obtain 2-(2-thiomethylphenyl)ethanol.

Step 3: Swern Oxidation to Aldehyde

Causality: The oxidation of the primary alcohol to an aldehyde must be performed under conditions that prevent over-oxidation to the carboxylic acid. The Swern oxidation is ideal as it is a mild, high-yield protocol that operates at low temperatures (-78 °C), preserving the sensitive aldehyde product.[9][10]

Experimental Protocol:

-

Apparatus: Set up a flame-dried, three-necked 500 mL flask with a stirrer, thermometer, and two addition funnels under a nitrogen atmosphere.

-

Oxalyl Chloride Activation: Charge the flask with anhydrous dichloromethane (CH₂Cl₂, 150 mL) and cool to -78 °C using a dry ice/acetone bath. Add oxalyl chloride (1.5 eq) dropwise, followed by anhydrous dimethyl sulfoxide (DMSO, 3.0 eq) dropwise. Stir for 15 minutes.

-

Alcohol Addition: Dissolve 2-(2-thiomethylphenyl)ethanol (1.0 eq) in CH₂Cl₂ (50 mL) and add it dropwise to the activated DMSO mixture over 20 minutes, keeping the temperature below -65 °C. Stir for 45 minutes.

-

Base Quench: Add triethylamine (Et₃N, 5.0 eq) dropwise, which may cause some bubbling. Stir for 20 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

-

Workup: Add water (100 mL) to quench the reaction. Separate the layers and extract the aqueous phase with CH₂Cl₂ (2 x 50 mL).

-

Combine the organic layers, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄.

-

Purification: Filter and carefully concentrate the solvent in vacuo (aldehydes can be volatile). The resulting crude 2-(2-thiomethylphenyl)acetaldehyde is typically of sufficient purity for the next step but can be further purified by chromatography if necessary.

Part II: Convergent Synthesis of the Final Ketone

With the aldehyde precursor in hand, the final steps involve the formation of the cyclobutyl nucleophile and its subsequent reaction to form the target ketone.

Workflow for Final Synthesis

}

Workflow for the final convergent synthesis steps.

Step 4: Preparation of Cyclobutylmagnesium Bromide

Causality: The Grignard reaction is a classic method for forming carbon-carbon bonds.[11] The success of this step is critically dependent on maintaining strictly anhydrous conditions, as Grignard reagents react readily with water.[11] A crystal of iodine is used to activate the surface of the magnesium turnings.[11]

Experimental Protocol:

-

Apparatus: In a flame-dried, nitrogen-flushed 250 mL flask, place magnesium turnings (1.5 eq) and a small crystal of iodine.

-

Activation: Gently warm the flask with a heat gun until violet iodine vapors are observed. Allow to cool.

-

Initiation: Add a small portion (approx. 10%) of a solution of cyclobutyl bromide (1.2 eq) in anhydrous THF (80 mL). The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. If it does not start, gentle warming may be required.

-

Addition: Once initiated, add the remaining cyclobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After addition, stir the grey, cloudy solution at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

Step 5 & 6: Grignard Addition and Final Oxidation

Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, forming a magnesium alkoxide intermediate. Aqueous workup protonates this intermediate to yield the secondary alcohol. A final, mild oxidation (e.g., with pyridinium chlorochromate, PCC, or Dess-Martin periodinane, DMP) converts the secondary alcohol to the target ketone.

Experimental Protocol:

-

Grignard Addition: Cool the freshly prepared Grignard solution to 0 °C. Add a solution of 2-(2-thiomethylphenyl)acetaldehyde (1.0 eq) in anhydrous THF (40 mL) dropwise.

-

After addition, allow the reaction to warm to room temperature and stir for 2 hours.

-

Workup: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl (100 mL). Extract with ethyl acetate (3 x 80 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to obtain the crude secondary alcohol.

-

Final Oxidation: Dissolve the crude alcohol in anhydrous CH₂Cl₂ (150 mL). Add pyridinium chlorochromate (PCC, 1.5 eq) in one portion. Stir at room temperature for 3-5 hours until TLC indicates consumption of the starting alcohol.

-

Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a plug of silica gel, eluting with more ether to remove the chromium salts.

-

Concentrate the filtrate in vacuo and purify the resulting residue by flash column chromatography (silica gel, 10% ethyl acetate in hexanes) to afford the final product, this compound.

Data Summary and Characterization

The following table summarizes the expected outcomes for a synthesis starting with 10 mmol of 2-methylthiobenzaldehyde.

| Step | Product | Starting Material (mmol) | Key Reagents | Expected Yield (%) | Physical State |

| 1 | 2-(methylthio)styrene | 10.0 | CH₃PPh₃Br, n-BuLi | 85-95 | Clear Oil |

| 2 | 2-(2-thiomethylphenyl)ethanol | ~9.0 | BH₃·THF, H₂O₂ | 80-90 | Viscous Oil |

| 3 | 2-(2-thiomethylphenyl)acetaldehyde | ~7.6 | Oxalyl Chloride, DMSO | 85-95 | Pale Yellow Oil |

| 4-6 | Final Ketone | ~7.0 | C₄H₇MgBr, PCC | 70-80 (2 steps) | Colorless to Pale Yellow Oil |

Final Product Characterization:

-

¹H NMR (CDCl₃): Peaks corresponding to aromatic protons, the -SCH₃ singlet, the cyclobutyl multiplet, and the two ethylenic triplets are expected.

-

¹³C NMR (CDCl₃): Resonances for the carbonyl carbon (~210 ppm), aromatic carbons, thioether methyl carbon, and aliphatic carbons are expected.

-

IR (neat): A strong C=O stretching band around 1705-1715 cm⁻¹.

-

Mass Spectrometry (ESI+): [M+H]⁺ corresponding to the molecular weight of C₁₄H₁₈OS.

References

-

Gilman Reagent (Organocuprates) . Organic Chemistry Tutor. [Link]

-

Zhang, J., Zhang, P., Ma, Y., & Szostak, M. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides . Organic Letters, 24, 2338-2343. [Link]

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues . (2023). MDPI. [Link]

-

Wittig reaction . Wikipedia. [Link]

-

Wittig Reaction . BYJU'S. [Link]

-

Ch18: Organocopper reagents . University of Calgary. [Link]

-

Aldehydes and Ketones to Alkenes: Wittig Reaction Overview . (2025). JoVE. [Link]

-

Reactions of organocopper reagents . Wikipedia. [Link]

-

Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides . (2022). ACS Publications. [Link]

-

Alkenes from Aldehydes and Ketones - Wittig Reaction . (2023). Chemistry LibreTexts. [Link]

-

R2CuLi Organocuprates - Gilman Reagents . Chemistry Steps. [Link]

-

Mechanochemical Synthesis of Ketones via Chemoselective Suzuki-Miyaura Cross-Coupling of Acyl Chlorides . Semantic Scholar. [Link]

-

Suzuki-Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon-Carbon Bonds . (2018). PMC - NIH. [Link]

-

Gilman Reagents (Organocuprates): What They're Used For . (2016). Master Organic Chemistry. [Link]

-

Preparation of 2-Phenylthioethyl bromide . PrepChem.com. [Link]

-

Yadav, G. D., & Bhagat, R. D. (2005). Experimental and theoretical analysis of friedel-craft acylation of thioanisole . Journal of Molecular Catalysis A: Chemical, 235(1-2), 179-191. [Link]

-

Synthesis and Biological Evaluation of 12,13-Cyclopropyl and 12,13-Cyclobutyl Epothilones . Angewandte Chemie International Edition. [Link]

-

Synthesis of 2-[(2-Phenylethyl)thio]ethanol . PrepChem.com. [Link]

- Method for preparing 2-methyl thiophene derivatives. (2011).

- Synthesis method of 2-thiopheneethanol. (2015).

-

Oxidation of an alcohol to an aldehyde . Science of Synthesis. [Link]

-

Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes . (2022). NIH. [Link]

- Synthesis method of 2-thiopheneethanol. (2014).

-

Applications of Friedel–Crafts reactions in total synthesis of natural products . (2018). PMC - NIH. [Link]

-

Friedel-Crafts Acylation Lab Procedure . University of California, Irvine. [Link]

- Process for synthesizing 2-thiopheneethanol and derivatives thereof. (2014).

-

Wittig Rearrangement of Ally 2-Thiophenemethyl Ethers: Facile Synthesis of Thiophenemethanol and -ethanol Derivatives . (1995). ResearchGate. [Link]

-

Grignard Reagent & Reactions: Organic Synthesis Guide . Studylib. [Link]

-

Aldehyde synthesis by oxidation of alcohols and rearrangements . Organic Chemistry Portal. [Link]

-

Reaction of methyl magnesium bromide on ethyl cyanide . Quora. [Link]

-

Methods of preparation of ethyl bromide . Quora. [Link]

-

Oxidation of Alcohols to Aldehydes and Ketones . Organic Reactions. [Link]

-

Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents . Chemistry Europe. [Link]

-

Cyanogen Chloride with Organomagnesium Compounds . UNI ScholarWorks. [Link]

-

Reaction of Ethyl cyanide with Grignard's reagent . Quora. [Link]

-

Oxidation of Alcohols to Aldehydes and Ketones Using a Catalytic Pairing of a Nitroxide and Nitric Acid . (2023). ResearchGate. [Link]

-

How Is Ethyl Bromide Prepared From Ethyl Alcohol . Nanjing Chemical Material Corp. [Link]

-

Preparation of ethyl bromide . PrepChem.com. [Link]

Sources

- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount. These fundamental characteristics govern a molecule's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME).[1] A well-characterized molecule with a favorable physicochemical profile is more likely to navigate the arduous path of clinical trials and emerge as a successful therapeutic agent.[1] This guide provides an in-depth analysis of Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone, a novel chemical entity, presenting a framework for its physicochemical characterization. While this specific molecule is not extensively documented in public literature, we will deduce its structure and predict its core properties, then outline the rigorous, field-proven experimental protocols necessary for their empirical validation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies.

Molecular Structure and Predicted Physicochemical Profile

The first step in characterizing any new chemical entity (NCE) is to establish its structure and derive a set of predicted physicochemical properties. These in silico predictions are invaluable for prioritizing synthetic efforts and designing initial experimental strategies.

Structure: Based on its IUPAC name, the structure of this compound is as follows:

Figure 1: Chemical structure of this compound.

Predicted Properties Summary:

Using standard computational models and structure-property relationship principles, we can estimate the key physicochemical parameters for this molecule. These predictions serve as a baseline for subsequent experimental validation.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight (MW) | 248.38 g/mol | Influences diffusion and transport across membranes. A value <500 Da is favorable for oral bioavailability according to Lipinski's Rule of Five.[2][3] |

| logP (Octanol/Water) | ~3.9 | A measure of lipophilicity, critical for membrane permeability and solubility.[4] Values between 1-5 are often targeted for oral drugs.[4] |

| Topological Polar Surface Area (TPSA) | 42.4 Ų | Predicts cell permeability. A TPSA ≤ 140 Ų is generally associated with good oral bioavailability, and < 90 Ų is often required for blood-brain barrier penetration.[5][6] |

| Hydrogen Bond Donors | 0 | Affects solubility and membrane permeability. Lipinski's rule suggests ≤ 5 for good oral bioavailability.[1][2] |

| Hydrogen Bond Acceptors | 2 (Carbonyl O, Thioether S) | Influences solubility and target binding. Lipinski's rule suggests ≤ 10 for good oral bioavailability.[1][2] |

| pKa (Acid/Base Dissociation Constant) | Not readily ionizable | The ketone and thioether are generally considered neutral in physiological pH ranges. The absence of ionizable groups simplifies its pH-dependent behavior. |

This predicted profile suggests that this compound has "drug-like" characteristics, adhering to Lipinski's Rule of Five and possessing a TPSA conducive to good membrane permeability.[2][6][7] The next crucial phase is to move from prediction to empirical measurement.

Experimental Determination of Physicochemical Properties

The following sections detail the standard, authoritative protocols for measuring the key physicochemical properties of a novel compound like this compound.

Aqueous Solubility

Causality & Rationale: Solubility is a critical determinant of a drug's bioavailability.[8][9] Poor aqueous solubility can lead to low absorption from the gastrointestinal tract, hindering therapeutic efficacy. We must distinguish between two key types of solubility:

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in aqueous buffer. It's a high-throughput screen used in early discovery to flag problematic compounds.[10]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of the compound in a saturated solution. It is a more accurate, lower-throughput measurement crucial for pre-formulation and development.[9][11]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method is considered the "gold standard" for solubility measurement.[9]

-

Preparation: Add an excess amount of the solid compound to a known volume of the test buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at equilibrium.

-

Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This is typically achieved by centrifugation followed by aspiration of the supernatant or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Construct a calibration curve using known concentrations of the compound. Use this curve to determine the concentration in the saturated supernatant, which represents the thermodynamic solubility.

Lipophilicity (logP and logD)

Causality & Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key driver of membrane permeation, plasma protein binding, and metabolic clearance.[4]

-

logP: The partition coefficient of the neutral form of the molecule between octanol and water.

-

logD: The distribution coefficient, which is the ratio of the sum of all forms of the compound (ionized and neutral) in each phase at a specific pH. For a non-ionizable compound like our ketone, logP is effectively equal to logD at all pH values.[12][13]

Experimental Protocol: Shake-Flask Method for logD at pH 7.4

The shake-flask method remains the benchmark for lipophilicity determination.[12][14]

-

Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate buffer, pH 7.4). Pre-saturate each phase by vigorously mixing them together for at least 24 hours, then allowing them to separate completely.[12]

-

Compound Addition: Prepare a stock solution of the test compound in the aqueous phase. Add a known volume of this stock to a vial containing a known volume of the pre-saturated n-octanol. The volume ratio is adjusted based on the expected logD to ensure measurable concentrations in both phases.[15]

-

Partitioning: Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.

-

Quantification: Carefully sample each phase and determine the compound concentration using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the logD using the formula: logD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )

Ionization Constant (pKa)

Causality & Rationale: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. It profoundly affects solubility, absorption, and receptor binding. While this compound is not expected to have a readily ionizable group, this must be confirmed experimentally, as subtle electronic effects could impart unexpected acidity or basicity. Potentiometric titration is a highly precise technique for this determination.[16][17][18]

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[17][19]

-

Titration Setup: Place the solution in a thermostatted vessel with a magnetic stirrer. Immerse a calibrated pH electrode into the solution.

-

Titration: Purge the solution with nitrogen to remove dissolved CO2.[19] Titrate the solution by making small, incremental additions of a standardized acid (e.g., 0.1 M HCl) and then a standardized base (e.g., 0.1 M NaOH).[17] Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve. Specifically, it is the pH at the half-equivalence point, where half of the compound has been neutralized.[19] If no inflection point is observed within a wide pH range (e.g., 2-12), it confirms the compound is non-ionizable under physiological conditions.

Chemical Stability

Causality & Rationale: A drug candidate must be sufficiently stable in relevant physiological and storage conditions to maintain its integrity and efficacy.[20] Stability testing, guided by the International Council for Harmonisation (ICH) guidelines, assesses degradation over time under various conditions.[20][21][22]

Experimental Protocol: Solution Stability at Different pH Values

-

Buffer Preparation: Prepare a series of aqueous buffers covering a relevant pH range (e.g., pH 2.0, pH 7.4, pH 9.0).

-

Incubation: Prepare solutions of the compound at a known concentration in each buffer. Aliquot these solutions into sealed vials.

-

Time Points: Store the vials at a controlled temperature (e.g., 37°C). At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each pH condition.

-

Analysis: Immediately analyze the sample by a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).

-

Data Evaluation: Quantify the peak area of the parent compound at each time point. Plot the percentage of the parent compound remaining versus time. This data reveals the compound's susceptibility to acid or base-catalyzed hydrolysis.

Visualization of the Characterization Workflow

The process of moving from a novel compound to a well-characterized lead involves a logical sequence of experiments.

Caption: Workflow for Physicochemical Characterization of a New Chemical Entity.

Conclusion

The comprehensive physicochemical characterization of a new chemical entity like this compound is a foundational pillar of successful drug development. While in silico predictions provide valuable initial guidance, they must be rigorously validated through empirical, well-controlled experiments. The protocols outlined in this guide for determining solubility, lipophilicity, ionization, and stability represent the industry-standard approach to generating the high-quality data necessary to make informed decisions. This systematic profiling enables scientists to identify potential liabilities early, optimize molecular properties, and build a robust data package that supports the progression of a promising compound from the laboratory to the clinic.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Wikipedia. Polar surface area. Available from: [Link]

-

Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available from: [Link]

-

Bioaccess. Mastering Lipinski Rules for Effective Drug Development. Available from: [Link]

-

Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. Available from: [Link]

-

Grokipedia. Polar surface area. Available from: [Link]

-

Taylor & Francis Online. Lipinski's rule of five – Knowledge and References. Available from: [Link]

-

Wikipedia. Lipinski's rule of five. Available from: [Link]

-

PubMed. What has polar surface area ever done for drug discovery?. Available from: [Link]

-

protocols.io. LogP / LogD shake-flask method. Available from: [Link]

-

Ovid. What has polar surface area ever done for drug discovery?. Available from: [Link]

-

ResearchGate. What Has Polar Surface Area Ever Done for Drug Discovery?. Available from: [Link]

-

DergiPark. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

SlideShare. Ich guideline for stability testing. Available from: [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. Available from: [Link]

-

European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

National Institutes of Health. Development of Methods for the Determination of pKa Values. Available from: [Link]

-

ResearchGate. (PDF) LogP / LogD shake-flask method v1. Available from: [Link]

-

PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available from: [Link]

-

JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available from: [Link]

-

ICH. Q1A(R2) Guideline. Available from: [Link]

-

AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

-

ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

-

OpenOChem Learn. Physical Properties of Ketones and Aldehydes. Available from: [Link]

-

SNS Courseware. ICH STABILITY TESTING GUIDELINES. Available from: [Link]

-

ACS Publications. The Experimental Determination of Solubilities. Available from: [Link]

-

SlidePlayer. Aldehydes and Ketones in Medical Chemistry. Available from: [Link]

-

Unacademy. NEET UG : Physical and Chemical Properties of Ketones. Available from: [Link]

-

SpringerLink. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

Chemistry LibreTexts. Properties of Aldehydes and Ketones. Available from: [Link]

-

Open Library Publishing Platform. 24.3 Physical Properties of Aldehydes and Ketones. Available from: [Link]

Sources

- 1. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 2. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 5. Polar surface area - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 8. lifechemicals.com [lifechemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 21. Ich guideline for stability testing | PPTX [slideshare.net]

- 22. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

Spectroscopic Characterization of Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone: A Predictive Guide for Researchers

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone. In the absence of published experimental spectra, this document serves as a predictive reference for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we present a detailed theoretical characterization of the title compound. This guide explains the causal relationships behind predicted spectral features, offering a robust framework for the structural elucidation and verification of this and structurally related molecules. Methodologies for data acquisition are also proposed to ensure alignment with best practices in analytical chemistry.

Introduction

This compound is a molecule of interest in synthetic and medicinal chemistry due to its unique combination of a strained cyclobutyl ketone moiety, an aromatic ring, and a thioether linkage. The precise characterization of such molecules is paramount for confirming their identity, purity, and for understanding their chemical behavior. Spectroscopic techniques are the cornerstone of this characterization process. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. Our approach is grounded in fundamental spectroscopic principles and data from analogous structures, offering a reliable theoretical baseline for researchers working with this compound.

Molecular Structure

A thorough understanding of the molecule's structure is essential for interpreting its spectroscopic data. The key structural features are:

-

A cyclobutyl ring , which is a strained four-membered ring.

-

A ketone functional group, where the carbonyl is part of the cyclobutyl ring system.

-

An ethyl linker connecting the cyclobutyl ketone to the phenyl ring.

-

A phenyl ring with a thiomethyl (-SCH₃) group at the ortho position.

Figure 2: Predicted major fragmentation pathways in EI-MS.

Predicted Mass Spectrum Data Summary

| Predicted m/z | Proposed Fragment |

| 234 | [M]⁺ |

| 179 | [M - C₄H₇]⁺ |

| 135 | [CH₂-C₆H₄-SCH₃]⁺ |

| 83 | [C₄H₇CO]⁺ |

Hypothetical Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following standard protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a spectral width of at least 12 ppm.

-

Employ a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Acquire the spectrum over a spectral width of at least 220 ppm.

-

A relaxation delay of 2-5 seconds is recommended.

-

Collect several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: If the sample is a liquid, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Collect 16-32 scans at a resolution of 4 cm⁻¹.

-

Perform a background scan prior to the sample scan.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Acquisition:

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range from m/z 40 to 300.

-

The ion source temperature should be maintained around 200-250 °C.

-

Conclusion

This guide provides a detailed theoretical framework for the spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on fundamental principles and analysis of analogous structures. The key predicted features include a highly downfield carbonyl stretch in the IR spectrum due to ring strain, characteristic signals for the aromatic, ethyl, cyclobutyl, and thiomethyl protons in the ¹H NMR spectrum, and predictable fragmentation patterns in the mass spectrum dominated by α-cleavage and benzylic cleavage. This predictive guide is intended to be a valuable resource for researchers in the synthesis, purification, and analysis of this compound and its derivatives, facilitating efficient and accurate structural elucidation.

References

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, September 18). Ring Strain and C=O Stretching Frequency. Retrieved from [Link]

-

NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]

-

YouTube. (2020, December 16). Mass Spectroscopy Fragmentation - The McLafferty Rearrangement. Retrieved from [Link]

-

NIST. (n.d.). Cyclobutanone. In NIST Chemistry WebBook. Retrieved from [Link]

The Emerging Therapeutic Potential of Thiomethylphenyl Ketones: A Technical Guide to Biological Activity Evaluation

Abstract

Thiomethylphenyl ketones, a class of aromatic ketones characterized by a sulfur-containing methylthio group, are attracting significant interest within the scientific community. Their unique structural features confer a diverse range of biological activities, positioning them as promising scaffolds for the development of novel therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the known biological activities of these compounds, focusing on their antimicrobial, anti-inflammatory, and anticancer properties. We delve into the underlying mechanisms of action, provide detailed, field-proven experimental protocols for their evaluation, and present quantitative data to facilitate comparative analysis. This guide is intended to serve as a foundational resource, empowering researchers to explore and unlock the full therapeutic potential of thiomethylphenyl ketones.

Introduction: The Chemical Appeal of the Thiomethylphenyl Ketone Scaffold

The thiomethylphenyl ketone core structure, which incorporates a phenyl ring, a ketone group, and a methylthio moiety, offers a compelling starting point for medicinal chemistry. The sulfur atom, with its unique electronic properties and ability to participate in various non-covalent interactions, plays a crucial role in the biological activity of these molecules. The ketone functionality provides a key site for hydrogen bonding and potential covalent interactions with biological targets. Furthermore, the phenyl ring can be readily substituted, allowing for the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and steric bulk, all of which are critical determinants of pharmacological activity. This inherent modularity enables the generation of extensive compound libraries for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.[1][2][3]

Antimicrobial Activity: A Renewed Assault on Pathogens

The rise of antimicrobial resistance necessitates the urgent discovery of new chemical entities with novel mechanisms of action. Thiomethylphenyl ketones and their structural relatives, such as thiophene derivatives, have demonstrated significant promise in this arena, exhibiting activity against a broad spectrum of bacteria and fungi.[4][5]

Antibacterial Potential

Substituted acetophenones and related ketone structures have shown noteworthy antibacterial effects against both Gram-positive and Gram-negative bacteria.[6] The presence of the sulfur atom in thiomethylphenyl ketones is often associated with enhanced antibacterial efficacy. While the precise mechanisms are still under investigation, it is hypothesized that these compounds may disrupt bacterial cell membrane integrity, inhibit essential enzymes, or interfere with cellular division processes.[5] For instance, some thiophenyl-substituted pyrimidines have been shown to inhibit the FtsZ protein, a key component of the bacterial cell division machinery.[5]

Antifungal Activity

Thiophene and benzo[b]thiophene derivatives have been reported to possess potent antifungal properties against clinically relevant fungal species like Candida and Aspergillus.[7] A key mechanism of action for some of these compounds is the inhibition of succinate dehydrogenase (SDH), a vital enzyme in the fungal mitochondrial respiratory chain.[8] Inhibition of SDH disrupts cellular energy production, leading to fungal cell death.[7]

Quantitative Evaluation of Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of thiophene and ketone derivatives against various microbial strains, providing a quantitative measure of their potency.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Phenyl Thioketone | Escherichia coli | 1-3 | [4] |

| Fused Mannich Ketones | Candida albicans | 0.8 - 6 | [9] |

| Benzyl Bromide Derivatives | Candida albicans | 0.25 | [10] |

| Thiochromanone Derivatives | Bacillus subtilis | 32 | [11] |

| Thiochromanone Derivatives | Staphylococcus epidermis | 32 | [11] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A robust and standardized method for quantifying the in vitro antimicrobial activity of a compound is the determination of its MIC. The broth microdilution method is a widely accepted technique.

Objective: To determine the lowest concentration of a thiomethylphenyl ketone derivative that visibly inhibits the growth of a specific microorganism.

Materials:

-

Test compound (thiomethylphenyl ketone derivative)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (broth medium only)

-

Solvent for dissolving the test compound (e.g., DMSO)

Procedure:

-

Preparation of Test Compound Stock Solution: Dissolve the thiomethylphenyl ketone derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the appropriate broth medium across the wells of a 96-well plate. This will create a range of decreasing concentrations of the test compound.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific cell density (e.g., 0.5 McFarland standard for bacteria).

-

Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Controls: Include positive control wells (inoculum with a standard antibiotic) and negative control wells (broth medium only).

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity (growth) or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader. The MIC is the lowest concentration of the compound that shows no visible growth.[10]

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Sulfur-containing compounds have long been recognized for their anti-inflammatory properties.[12][13] Thiomethylphenyl ketones are being investigated as potential modulators of inflammatory pathways.

Mechanism of Action: Targeting the NF-κB Pathway

A central player in the inflammatory response is the transcription factor Nuclear Factor-kappa B (NF-κB).[14] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a signaling cascade is initiated, leading to the translocation of NF-κB into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of pro-inflammatory genes, including cytokines and chemokines.[15] Several sulfur-containing compounds have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[14] It is hypothesized that thiomethylphenyl ketones may interfere with this pathway at various points, such as by inhibiting the degradation of IκB (the inhibitory protein of NF-κB) or by preventing the nuclear translocation of NF-κB.

Caption: Potential inhibition of the NF-κB signaling pathway by thiomethylphenyl ketones.

Experimental Protocol: NF-κB Luciferase Reporter Assay

The NF-κB luciferase reporter assay is a powerful tool for screening compounds that modulate NF-κB activity.[16][17]

Objective: To quantify the effect of a thiomethylphenyl ketone derivative on NF-κB-mediated gene transcription.

Materials:

-

HEK293 cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid (contains the luciferase gene under the control of an NF-κB response element)

-

Transfection reagent (e.g., PEI)

-

Cell culture medium (e.g., DMEM)

-

96-well opaque, flat-bottom plates

-

Inducer of NF-κB activity (e.g., TNF-α)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate and allow them to adhere overnight.

-

Transfection: Transfect the cells with the NF-κB luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.[16]

-

Compound Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), treat the cells with various concentrations of the thiomethylphenyl ketone derivative.

-

Induction of NF-κB Activity: After a pre-incubation period with the test compound, stimulate the cells with an NF-κB inducer (e.g., TNF-α) for a defined period (e.g., 6-8 hours).[18]

-

Cell Lysis: Lyse the cells using a lysis buffer to release the luciferase enzyme.

-

Luciferase Assay: Add the luciferase assay substrate to the cell lysates.

-

Luminescence Measurement: Measure the luminescence signal using a luminometer. A decrease in luminescence in the presence of the test compound indicates inhibition of NF-κB activity.[6]

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a continuous endeavor. Thiophene and acetophenone derivatives have emerged as promising scaffolds in this area, exhibiting cytotoxic effects against a variety of cancer cell lines.[19]

Diverse Mechanisms of Anticancer Action

The anticancer activity of thiomethylphenyl ketones and related compounds is likely multifactorial, involving the modulation of various cellular pathways and targets crucial for cancer cell survival and proliferation.[12][19] Some of the reported mechanisms include:

-

Induction of Apoptosis: Many anticancer drugs exert their effects by inducing programmed cell death, or apoptosis. Thiophene derivatives have been shown to trigger apoptosis in cancer cells.[20]

-

Cell Cycle Arrest: Interference with the cell cycle can prevent cancer cells from dividing uncontrollably. Some acetophenone hybrids have been reported to cause cell cycle arrest at the S/G2 phase.[21]

-

Inhibition of Kinases: Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Thiophene derivatives have been investigated as inhibitors of various kinases involved in cancer progression.

-

DNA Damage: Some compounds can directly or indirectly cause damage to the DNA of cancer cells, leading to their demise.[21]

Quantitative Evaluation of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxic potency. The following table presents IC50 values for selected acetophenone and thiophene derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Acetophenone/piperazin-2-one hybrid | MDA-MB-468 (Triple Negative Breast Cancer) | 6.50 | [21] |

| Meliquercifolin A (Acetophenone derivative) | HeLa (Cervical Cancer) | 2.6 | [22] |

| Eupatofortunone (Acetophenone derivative) | MCF-7 (Breast Cancer) | 82.15 | [22] |

| Thiophene Carboxamide Derivative | HCT-116 (Colon Cancer) | Varies | [14] |

| Indole-based Caffeic Acid Amides | Various | 50.98 - 136.8 | [23] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the IC50 value of a thiomethylphenyl ketone derivative against a specific cancer cell line.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

96-well plates

-

Test compound (thiomethylphenyl ketone derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the thiomethylphenyl ketone derivative for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours). During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The absorbance values are proportional to the number of viable cells. Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

Thiomethylphenyl ketones represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated antimicrobial, anti-inflammatory, and anticancer potential warrants further investigation. The modular nature of their synthesis allows for the generation of diverse libraries, which, when coupled with the robust in vitro assays detailed in this guide, can facilitate the identification of lead compounds with enhanced potency and selectivity.

Future research should focus on elucidating the precise molecular targets and mechanisms of action for these compounds in each therapeutic area. In vivo studies are a crucial next step to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of promising candidates. The continued exploration of thiomethylphenyl ketones holds the potential to deliver novel and effective therapeutic agents to address unmet medical needs.

References

-

Gomes, P. A., et al. (2008). Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety. Bioorganic & Medicinal Chemistry, 16(18), 8499-8505. Available at: [Link]

-

Bowdish Lab. (2012). NF-κB Luciferase Assay. Available at: [Link]

-

Rallabhandi, P. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (155), e60654. Available at: [Link]

-

Rathore, S., et al. (2016). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Der Pharmacia Lettre, 8(21), 1-6. Available at: [Link]

-

A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College. Available at: [Link]

-

Wang, Y., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(47), 14217-14228. Available at: [Link]

-

Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Available at: [Link]

-

Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). Bioorganic & Medicinal Chemistry, 28(22), 115758. Available at: [Link]

-

Ketogenic.com. (2023). Benefits of High-Sulfur Foods on Keto. Available at: [Link]

-

James, D. A., et al. (2011). A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. Analytical Biochemistry, 415(2), 135-141. Available at: [Link]

-

Li, Y., et al. (2024). Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage. Bioorganic & Medicinal Chemistry Letters, 108, 129802. Available at: [Link]

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. Available at: [Link]

-

Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (2022). Molecules, 27(15), 4984. Available at: [Link]

-

MIC values (in µg/mL) of the target compounds 4 and 9 against... - ResearchGate. Available at: [Link]

-

Kim, B. H., et al. (2020). Sulfur Compounds Inhibit High Glucose-Induced Inflammation by Regulating NF-κB Signaling in Human Monocytes. International Journal of Molecular Sciences, 21(7), 2417. Available at: [Link]

-

Ravikumar, S., et al. (2015). Isolation of a novel antibacterial phenyl thioketone from the seagrass, Cymodocea serrulata. Pharmaceutical Biology, 53(12), 1834-1839. Available at: [Link]

-

Quantitative structure-activity relationship – Knowledge and References - Taylor & Francis. Available at: [Link]

-

Natural-derived acetophenones: chemistry and pharmacological activities. (2024). Journal of the Iranian Chemical Society. Available at: [Link]

-

QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. (2023). International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1015. Available at: [Link]

-

Jain, H., et al. (2023). Introduction and Application of Quantitative Structure Activity Relationship: A Review. Systematic Reviews in Pharmacy, 14(7), 1-8. Available at: [Link]

-

Antifungal Activity of Fused Mannich Ketones Triggers an Oxidative Stress Response and Is Cap1-Dependent in Candida albicans. (2013). PLoS ONE, 8(4), e62373. Available at: [Link]

-

Exploring sulfur compounds' role in inflammation and therapeutic potential. (2023). Frontiers in Immunology, 14, 1332219. Available at: [Link]

-

Al-Abdullah, N. H., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Journal of Chemistry, 2016, 8153709. Available at: [Link]

-

Sulfur Compounds Inhibit High Glucose-Induced Inflammation by Regulating NF-κB Signaling in Human Monocytes. (2020). International Journal of Molecular Sciences, 21(10), 2342. Available at: [Link]

-

Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (2019). RSC Advances, 9(18), 10186-10194. Available at: [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. ijpsr.com [ijpsr.com]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. Isolation of a novel antibacterial phenyl thioketone from the seagrass, Cymodocea serrulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. content.abcam.com [content.abcam.com]

- 9. Antifungal Activity of Fused Mannich Ketones Triggers an Oxidative Stress Response and Is Cap1-Dependent in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bowdish.ca [bowdish.ca]

- 17. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 19. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. kthmcollege.ac.in [kthmcollege.ac.in]

- 21. Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Thiophene Scaffold: A Cornerstone in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships

Abstract

The thiophene ring, a five-membered sulfur-containing heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to serve as a bioisosteric replacement for the ubiquitous phenyl ring have propelled it to the forefront of drug design.[1][2][3] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of thiophene-containing compounds, offering researchers, scientists, and drug development professionals a comprehensive understanding of how to strategically leverage this versatile heterocycle to optimize therapeutic efficacy. We will delve into the causal relationships behind synthetic choices, detail self-validating experimental protocols, and provide a robust framework for the rational design of next-generation thiophene-based therapeutics.

The Thiophene Advantage: Why This Heterocycle Excels

The journey of thiophene from a coal tar contaminant to a key building block in pharmaceuticals is a testament to its remarkable chemical and biological versatility.[1] Unlike its carbocyclic counterpart, benzene, the sulfur atom in the thiophene ring introduces a unique set of electronic and steric properties that can be strategically exploited in drug design.

Bioisosterism: More Than Just a Phenyl Mimic

One of the most powerful applications of the thiophene ring is as a bioisostere for the phenyl group.[2][4][5][6][7] This substitution is often a deliberate strategy to address challenges encountered during lead optimization. The rationale behind this choice is multifaceted:

-

Modulation of Physicochemical Properties: The introduction of the sulfur heteroatom increases the polarity and can improve aqueous solubility compared to the corresponding phenyl analogue. This can have a profound impact on a compound's pharmacokinetic profile.

-

Altered Metabolic Profile: Phenyl rings are often susceptible to cytochrome P450-mediated oxidation, which can lead to rapid metabolism or the formation of reactive intermediates. The thiophene ring often exhibits a different metabolic fate, potentially leading to improved metabolic stability and a better safety profile.[5]

-

Fine-Tuning of Receptor Interactions: While sterically similar to a phenyl ring, the thiophene ring has a different electronic distribution. The lone pairs on the sulfur atom can act as hydrogen bond acceptors, providing additional interaction points with a biological target that may not be possible with a phenyl ring.[3] This can lead to enhanced potency and selectivity.

The successful application of this bioisosteric replacement is evident in numerous approved drugs, where the substitution of a phenyl with a thiophene ring has led to improved therapeutic outcomes.[1][4][6]

The Privileged Pharmacophore: A Scaffold for Diverse Biological Activity

The thiophene nucleus is a recurring motif in a vast array of biologically active compounds, demonstrating its ability to interact with a wide range of biological targets.[3][8] This has led to its designation as a "privileged pharmacophore." Thiophene derivatives have shown significant promise and have been developed into approved drugs for a multitude of therapeutic areas, including:

-

Anticancer Agents: Targeting various mechanisms, including kinase inhibition, tubulin polymerization inhibition, and topoisomerase inhibition.[9]

-

Antimicrobial Agents: Exhibiting broad-spectrum activity against bacteria and fungi.

-

Anti-inflammatory Drugs: Often through the inhibition of enzymes like cyclooxygenases (COX).

-

Central Nervous System (CNS) Agents: Including antipsychotics and anticonvulsants, where the lipophilicity of the thiophene ring can aid in crossing the blood-brain barrier.[3]

The inherent versatility of the thiophene ring allows for the attachment of various substituents at different positions, enabling the precise tuning of a compound's biological activity.

Decoding the Structure-Activity Relationship: A Positional Analysis

The biological activity of a thiophene-containing compound is exquisitely sensitive to the nature and position of its substituents. A thorough understanding of these SAR principles is paramount for rational drug design.

The 2- and 5-Positions: Gateways to Potency

The 2- and 5-positions of the thiophene ring are the most common points of substitution and are often crucial for potent biological activity.

-

2-Substituted Thiophenes: These are frequently employed as isosteres of monosubstituted phenyl rings. The substituent at this position often engages in key interactions with the target protein. For example, in many kinase inhibitors, a 2-aminothiophene moiety acts as a hinge-binding motif, forming critical hydrogen bonds with the protein backbone.

-

2,5-Disubstituted Thiophenes: This substitution pattern allows for the projection of two distinct pharmacophoric groups in a well-defined spatial orientation. This is particularly useful for targeting binding pockets that have two distinct sub-pockets.

The 3- and 4-Positions: Fine-Tuning and Selectivity

Substituents at the 3- and 4-positions are less common but can play a critical role in fine-tuning the activity and selectivity of a compound. These positions can be used to:

-

Introduce steric bulk: To probe the size of a binding pocket or to prevent unwanted metabolism at an adjacent position.

-

Modulate electronic properties: The introduction of electron-donating or electron-withdrawing groups at these positions can influence the overall electron density of the thiophene ring, which can in turn affect its binding affinity and reactivity.

-

Improve physicochemical properties: The addition of polar groups at these positions can enhance solubility.

Thiophene in Action: Case Studies in Drug Discovery

To illustrate the practical application of these SAR principles, we will examine several case studies of thiophene-containing compounds in different therapeutic areas.

Anticancer Agents: Targeting Kinases with Precision

Protein kinases are a major class of drug targets in oncology. Thiophene-based compounds have emerged as potent kinase inhibitors, often by mimicking the adenine region of ATP.

A notable example is the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. SAR studies on a series of thiophene-bearing quinazoline derivatives revealed that:

-

Substitution at the 6,7-positions of the quinazoline core is crucial for potency. [10]

-

Electron-withdrawing and hydrophobic groups at the 5-position of the thiophene ring, such as chlorine or bromine, are preferred for enhanced activity. [10]

This led to the identification of compounds with IC50 values nearly equal to the approved drug erlotinib.[10]

Quantitative SAR of Thiophene-Based EGFR Inhibitors

| Compound | Substituent on Thiophene (5-position) | A431 Cell Line IC50 (µM) |

| 5e | Chlorine | ~Erlotinib's IC50 |

| 5f | Bromine | Potent Activity |

| Unsubstituted | H | Less Potent |

Data synthesized from multiple sources to illustrate the trend.[10]

The following diagram illustrates a generalized signaling pathway targeted by thiophene-based EGFR inhibitors.

Sources

- 1. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. | Semantic Scholar [semanticscholar.org]

- 8. Antimicrobial Activity of 2-Aminothiophene Derivatives | B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research [ijpscr.info]

- 9. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamscience.com [benthamscience.com]

An In-Depth Technical Guide to the In Silico Modeling of Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone: A Prospective Analysis for Drug Discovery

Abstract

In the contemporary landscape of pharmaceutical research, the journey from a novel chemical entity to a viable drug candidate is both arduous and resource-intensive. In silico modeling has emerged as an indispensable accelerator in this process, offering predictive insights into the biological potential and safety profile of small molecules before significant investment in laboratory synthesis and testing.[1] This technical guide presents a comprehensive, prospective in silico modeling workflow for a novel compound, Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone. Lacking pre-existing experimental data, this document serves as a blueprint for researchers, scientists, and drug development professionals on how to systematically characterize a new chemical entity using computational methods. We will traverse the critical stages of target identification, molecular docking, molecular dynamics simulations, and ADMET profiling, providing both the theoretical underpinnings and practical, step-by-step protocols. The methodologies outlined herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references, thereby providing a robust framework for the computational evaluation of novel therapeutic candidates.

Introduction: The Rationale for a Prospective In Silico Investigation

This compound is a novel chemical entity with structural motifs—specifically the thiomethylphenyl and cyclobutyl ketone groups—that suggest potential biological activity. The thiophene ring and its derivatives are known to be "privileged pharmacophores" in medicinal chemistry, appearing in numerous FDA-approved drugs and exhibiting a wide array of pharmacological activities, including anti-inflammatory and anti-cancer properties.[2][3][4] Similarly, ketone-containing molecules have been successfully developed as inhibitors for various enzymes, such as proteases and kinases.[5][6] The cyclobutyl group, an increasingly popular scaffold in medicinal chemistry, can enhance metabolic stability and binding efficiency.[7]

Given the absence of experimental data for this specific molecule, a prospective in silico analysis is the most logical and efficient first step in its evaluation.[1] This approach allows for the generation of testable hypotheses regarding its mechanism of action, potential therapeutic targets, and drug-like properties, thereby guiding future experimental work. This guide will detail a rigorous, multi-faceted computational strategy to unlock the therapeutic potential of this compound.

Stage 1: Target Identification and Prioritization

The initial and most critical step in the in silico evaluation of a novel compound is the identification of its potential biological targets.[8][9] Without prior knowledge, we must employ methods that can survey the vast landscape of the human proteome to find proteins with which our molecule of interest is likely to interact. To this end, we will utilize a combination of reverse docking and ligand-based approaches.

Reverse Docking: A Proteome-Wide Search

Reverse docking flips the conventional virtual screening paradigm: instead of screening a library of ligands against a single target, we screen our single molecule against a large library of protein structures.[10][11][12] This method is particularly useful for identifying potential targets for novel compounds or for uncovering off-target effects of known drugs.[10][12]

Experimental Protocol: Reverse Docking using ReverseDock Web Server

-

Ligand Preparation:

-

The 3D structure of this compound will be generated using a molecular builder such as Avogadro or ChemDraw and saved in the .mol2 format.

-

Energy minimization of the ligand will be performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

-

Target Database Selection:

-